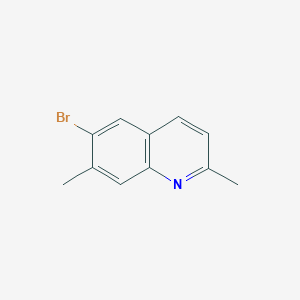

6-Bromo-2,7-dimethylquinoline

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis

The quinoline scaffold, a heterocyclic aromatic compound consisting of a fused benzene (B151609) and pyridine (B92270) ring, is a structure of paramount importance in the fields of medicinal and industrial chemistry. First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable building blocks in the synthesis of a wide array of functional molecules. The versatility of the quinoline ring system allows for extensive functionalization, enabling chemists to create vast libraries of compounds with diverse properties. evitachem.com This structural motif is a core component of numerous natural products, particularly alkaloids, and is featured in a multitude of commercialized pharmaceuticals. evitachem.com

The significance of the quinoline scaffold is underscored by its presence in drugs with a broad spectrum of pharmacological activities, including antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer (e.g., topotecan) agents. evitachem.com Consequently, the development of novel and efficient synthetic methodologies for accessing and modifying the quinoline core remains a vibrant area of research in organic chemistry. semanticscholar.org Modern synthetic strategies, including multicomponent reactions and transition-metal-catalyzed C-H bond functionalization, have been developed to construct complex quinoline-based molecules with high efficiency and atom economy. evitachem.comsemanticscholar.org

Strategic Importance of Brominated Quinolines as Synthetic Intermediates and Precursors

Among the various derivatives of quinoline, halogenated, and specifically brominated, quinolines hold a position of strategic importance as versatile synthetic intermediates. The presence of a bromine atom on the quinoline ring provides a reactive handle for a wide range of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, and Sonogashira couplings, allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions on the quinoline core. shachemlin.com

Polybrominated quinolines are particularly valuable as they offer opportunities for regioselective functionalization, given that bromine atoms at different positions on the ring can exhibit differential reactivity. shachemlin.com This allows for the stepwise and controlled construction of highly substituted and complex quinoline derivatives that would be difficult to access through other synthetic routes. shachemlin.com

Furthermore, the bromine atom can activate the quinoline ring for other reactions. For instance, nitration of bromoquinolines can lead to the formation of nitro-bromo-quinoline derivatives, where the bromine atom becomes susceptible to nucleophilic aromatic substitution (SNAr) reactions. metu.edu.tr This strategy opens up pathways for the introduction of various nucleophiles, such as amines and alkoxides, to further diversify the functionality of the quinoline scaffold. metu.edu.tr The utility of brominated quinolines as precursors for compounds with significant biological activities, including anticancer and antimicrobial properties, solidifies their importance in medicinal chemistry and drug discovery programs. jst.go.jpresearchgate.net

Academic Research Trajectory and Scope Pertaining to 6-Bromo-2,7-dimethylquinoline

While the broader class of brominated quinolines is well-documented, specific academic research focusing exclusively on this compound is limited. Its academic trajectory and potential applications are largely inferred from studies on structurally related analogs. The primary role of this compound in a research context is likely that of a specialized building block or synthetic intermediate for the construction of more complex molecules.

The synthesis of this compound can be logically approached through classical quinoline synthesis methods. The Doebner-von Miller reaction, a well-established method for preparing quinolines, is a plausible route. wikipedia.org This reaction involves the condensation of an appropriately substituted aniline (B41778), in this case, 4-bromo-3-methylaniline, with an α,β-unsaturated carbonyl compound. wikipedia.org

The reactivity of this compound is dictated by its functional groups. The bromine atom at the 6-position serves as a key site for functionalization, likely undergoing cross-coupling reactions to introduce new substituents. The methyl groups at the 2- and 7-positions can also influence the molecule's reactivity and can potentially be functionalized, for instance, through oxidation.

The research scope for this compound would likely involve its use in the synthesis of novel ligands for catalysis or as a scaffold for developing new biologically active compounds. For example, derivatives of 6-bromo-2,8-dimethylquinoline (B1371724) have been utilized as intermediates in medicinal chemistry for creating potential antimicrobial and anticancer agents. evitachem.com By analogy, this compound could serve a similar purpose, providing a unique substitution pattern for structure-activity relationship (SAR) studies in drug discovery.

Physicochemical Properties of this compound and Its Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₁₁H₁₀BrN | 236.11 | Bromine at C6, methyl groups at C2 and C7. |

| 6-Bromo-2-methylquinoline | C₁₀H₈BrN | 222.08 | Bromine at C6, methyl group at C2. |

| 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester | C₁₄H₁₄BrNO₂ | 308.17 | Bromine at C6, methyl groups at C2 and C8, ethyl ester at C3. sigmaaldrich.com |

| 6-Fluoro-2,7-dimethylquinoline | C₁₁H₁₀FN | 175.20 | Fluorine at C6, methyl groups at C2 and C7. smolecule.com |

| 2-Ferrocenyl-3,7-dimethylquinoline | C₂₁H₁₉FeN | 353.23 | Ferrocenyl group at C2, methyl groups at C3 and C7. metu.edu.tr |

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H10BrN |

|---|---|

Molekulargewicht |

236.11 g/mol |

IUPAC-Name |

6-bromo-2,7-dimethylquinoline |

InChI |

InChI=1S/C11H10BrN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3 |

InChI-Schlüssel |

NZIOPBIUOWNEBW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=C1)C=C(C(=C2)C)Br |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 6 Bromo 2,7 Dimethylquinoline and Analogous Structures

Regioselective Bromination Strategies for Quinoline (B57606) Systems

The introduction of a bromine atom at a specific position on the quinoline ring is a critical step in the synthesis of many targeted molecules. The regioselectivity of this process is governed by the electronic properties of the quinoline nucleus and the reaction conditions employed.

Direct Bromination Procedures and Their Selectivity Control

Direct bromination of quinoline systems is a fundamental approach to producing bromoquinolines. The position of bromination is highly dependent on the substituents present on the quinoline ring and the reaction conditions. For instance, the bromination of quinoline itself can lead to different isomers depending on the conditions; gas-phase bromination at 450-500°C yields 2-bromoquinoline, while at 300°C, 3-bromoquinoline (B21735) is the main product. researchgate.net

The presence of activating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or amino (-NH₂), directs the electrophilic bromine to specific positions, primarily the 5 and 7 positions. researchgate.netresearchgate.net The reaction of 8-substituted quinolines with molecular bromine can result in mono- or di-bromo derivatives depending on the equivalents of bromine used. researchgate.net For example, the bromination of 8-methoxyquinoline (B1362559) with varying amounts of Br₂ consistently and regioselectively yields 5-bromo-8-methoxyquinoline. acgpubs.org In contrast, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) often produces a mixture of 5,7-dibromo and 7-bromo or 5-bromo derivatives, respectively. researchgate.net

Control over selectivity can be achieved by careful selection of the brominating agent and reaction conditions. N-Bromosuccinimide (NBS) is a common reagent used for the bromination of quinolines. nuph.edu.ua Metal-free methods using trihaloisocyanuric acids have been developed for the highly regioselective C5-halogenation of 8-substituted quinolines under mild, open-air conditions. rsc.org Furthermore, copper-promoted C5-selective bromination of 8-aminoquinoline amides using alkyl bromides has been demonstrated, showcasing excellent site selectivity. beilstein-journals.org

| Starting Material | Brominating Agent | Conditions | Major Product(s) | Reference |

| Quinoline | Br₂ (gas phase) | 450-500°C | 2-Bromoquinoline | researchgate.net |

| Quinoline | Br₂ (gas phase) | 300°C | 3-Bromoquinoline | researchgate.net |

| 8-Methoxyquinoline | Br₂ | CH₂Cl₂ | 5-Bromo-8-methoxyquinoline | acgpubs.org |

| 8-Hydroxyquinoline | Br₂ | - | 5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline | researchgate.net |

| 8-Aminoquinoline | Br₂ (1.5 eq) | CH₂Cl₂ | 5,7-Dibromo-8-aminoquinoline, 5-Bromo-8-aminoquinoline | researchgate.net |

| 8-Substituted Quinolines | TBCA | - | C5-Brominated quinolines | rsc.org |

| 8-Aminoquinoline amides | Alkyl bromides | Cu catalyst, DMSO | C5-Brominated 8-aminoquinoline amides | beilstein-journals.org |

Bromination of 1,2,3,4-Tetrahydroquinoline (B108954) Precursors

An alternative strategy for the synthesis of specific bromoquinolines involves the bromination of a 1,2,3,4-tetrahydroquinoline (THQ) precursor followed by aromatization. This method can provide access to substitution patterns that are difficult to achieve through direct bromination of the aromatic quinoline ring. The bromination of THQ allows for the straightforward preparation of monobromo, dibromo, and tribromoquinoline derivatives. nih.gov

For instance, a series of brominated quinoline compounds have been synthesized starting from 1,2,3,4-tetrahydroquinoline via regioselective bromination and subsequent reactions. nih.govnih.gov One-pot procedures using N-bromosuccinimide (NBS) can achieve both bromination and dehydrogenation (aromatization) of tetrahydroquinolines to yield polybromoquinolines under mild, metal-free conditions. nih.govrsc.org In these reactions, NBS acts as both the electrophile for bromination and the oxidant for dehydrogenation. nih.govrsc.org The reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in acetic acid leads to the formation of the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring, whereas using bromine in chloroform (B151607) can lead to oxidation to the quinoline structure. researchgate.net

Synthesis of Polysubstituted Brominated Quinolines

The synthesis of polysubstituted quinolines, including those bearing multiple bromine atoms, is of significant interest. These compounds serve as versatile intermediates for creating diverse molecular architectures. Methods for synthesizing polybromoquinolines often involve the direct bromination of quinoline precursors under forcing conditions or the use of highly activated substrates.

For example, the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) with an excess of bromine leads to the formation of 3,5,6,7-tetrabromo-8-methoxyquinoline. nih.gov Similarly, the bromination of 3,6,8-trimethoxyquinoline can yield 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline. nih.govnih.gov The direct nitration of 6,8-dibromoquinoline (B11842131) yields the corresponding 5-nitro derivative, which is a precursor for further functionalization. nih.govnih.gov

Recent advances have focused on developing efficient routes to polysubstituted quinolines. Klumpp and co-workers developed a method using superacids to synthesize polysubstituted quinolines from vinylogous imines. mdpi.com Another strategy involves the promoter-regulated selective annulation of 2-styrylanilines and β-keto esters to produce polysubstituted quinolines. rsc.org Furthermore, polybromoquinolines are valuable as they contain several bromine atoms with different reactivities, allowing for selective cross-coupling reactions to build more complex molecules. nih.govrsc.org

Catalytic Approaches in the Formation of 6-Bromo-2,7-dimethylquinoline Frameworks

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of quinoline frameworks, offering high efficiency and broad substrate scope.

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to quinoline synthesis is well-established. mdpi.com These methods often involve the construction of the quinoline ring through annulation or cyclization reactions, which can be tailored to produce specific substitution patterns.

Gold catalysis has emerged as a powerful tool for the synthesis of quinolines due to the unique ability of gold catalysts to activate alkynes and other unsaturated systems. rsc.orgresearchgate.netuni-heidelberg.de Various gold-catalyzed intermolecular annulation reactions and intramolecular cyclization reactions have been developed for the construction of the quinoline scaffold. rsc.orguni-heidelberg.de

One notable example is the gold(III)-catalyzed annulation of electron-deficient alkynes and 2-amino-arylcarbonyls, which provides a modular, one-step access to a broad range of 3-substituted quinolines under relatively mild conditions. nih.govacs.org This method serves as a useful alternative to the classic Friedländer synthesis. nih.govacs.org Gold catalysts can also facilitate [4+2] annulation reactions, such as between terminal arylynes and nitrones, to form quinoline derivatives. mdpi.comacs.org

Intramolecular cyclization reactions catalyzed by gold are also prevalent. For instance, the electrophilic cyclization of o-propargyl arylazides in the presence of a gold catalyst can produce various substituted quinolines. nih.gov These gold-catalyzed methodologies have significantly advanced the field, enabling the efficient synthesis of complex and functionalized quinoline derivatives. rsc.orgresearchgate.netuni-heidelberg.de

| Reaction Type | Reactants | Catalyst System | Product Type | Reference(s) |

| Intermolecular Annulation | Electron-deficient alkynes, 2-amino-arylcarbonyls | PicAuCl₂ | 3-Substituted quinolines | nih.govacs.org |

| [4+2] Annulation | Terminal arylynes, C,N-diaryl nitrones | Gold(I) catalyst | Quinoline derivatives | acs.org |

| Intermolecular Annulation | Aniline (B41778) derivatives, carbonyl compounds/alkynes | Gold catalyst | Quinolines | rsc.orguni-heidelberg.de |

| Intramolecular Cyclization | Azide-tethered alkynes | Gold catalyst | Quinolines | rsc.orguni-heidelberg.de |

| Electrophilic Cyclization | o-Propargyl arylazides | AuCl₃/AgNTf₂ | Substituted quinolines | nih.gov |

Copper-Promoted C-H Bromination and Cyclization Protocols

Copper-catalyzed reactions represent a cost-effective and efficient strategy for the direct C-H functionalization of heterocyclic compounds, including the synthesis of halogenated quinolines. These methods often proceed via radical pathways or through organometallic intermediates, allowing for high regioselectivity under relatively mild conditions. While direct copper-promoted C-H bromination of 2,7-dimethylquinoline (B1584490) to selectively yield this compound is not extensively documented, analogous transformations on the quinoline scaffold provide significant insights into the potential of this methodology.

A notable example is the copper-promoted C5-selective bromination of 8-aminoquinoline amides. nih.govbeilstein-journals.orgdoaj.org This protocol utilizes alkyl bromides as the bromine source and proceeds smoothly in dimethyl sulfoxide (B87167) (DMSO) under an air atmosphere. nih.govbeilstein-journals.orgdoaj.org The reaction demonstrates excellent site selectivity, a broad substrate scope, and delivers high yields of the C5-brominated products. nih.govbeilstein-journals.orgdoaj.org The proposed mechanism involves the in-situ generation of a brominating species from the alkyl bromide, facilitated by the copper catalyst. This species then participates in an electrophilic aromatic substitution on the electron-rich quinoline ring. The 8-amino group acts as a directing group, activating the C5 position towards electrophilic attack.

This method's high regioselectivity, governed by the directing group, suggests that for a substrate like 2,7-dimethylquinoline, achieving selective bromination at the C6 position would likely require the strategic placement of a suitable directing group to favor functionalization at that specific site.

Furthermore, copper catalysts are instrumental in various cyclization reactions that can be adapted to form the quinoline core, which could subsequently be brominated. For instance, copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters provides a direct route to quinoline derivatives. nih.gov This cascade process involves the formation of both C-N and C-C bonds.

Table 1: Key Features of Copper-Promoted Bromination of 8-Aminoquinoline Amides

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Copper salts (e.g., Cu(OAc)₂) | nih.govbeilstein-journals.orgdoaj.org |

| Bromine Source | Alkyl bromides | nih.govbeilstein-journals.orgdoaj.org |

| Solvent | Dimethyl sulfoxide (DMSO) | nih.govbeilstein-journals.orgdoaj.org |

| Selectivity | C5-position | nih.govbeilstein-journals.orgdoaj.org |

| Key Advantage | High regioselectivity and broad substrate scope | nih.govbeilstein-journals.orgdoaj.org |

Cobalt-Assisted C-H Bond Activation in Quinoline Synthesis

Cobalt catalysis has emerged as a powerful and sustainable tool for C-H bond functionalization, offering an alternative to more expensive noble metal catalysts. goettingen-research-online.deacs.org Cobalt-catalyzed reactions can proceed through various mechanisms, including those involving high-valent cobalt species, to achieve a range of transformations for the synthesis and functionalization of quinolines and their analogs. rsc.orgnih.gov

One prominent approach involves the cobalt-catalyzed annulation of anilides with internal alkynes to construct the quinoline scaffold. rsc.org This method utilizes a low-cost cobalt catalyst in conjunction with a Lewis acid, such as Zn(OTf)₂, to achieve high efficiency. The proposed mechanism involves an initial ortho-C-H activation of the anilide, followed by the insertion of the alkyne and subsequent reductive elimination to form the quinoline ring. The use of readily available starting materials and the operational simplicity of this method make it an attractive strategy for synthesizing substituted quinolines. rsc.org

Furthermore, cobalt catalysts have been successfully employed in the selective conversion of diallylanilines to 2,3-substituted quinolines. nih.gov This transformation, catalyzed by Co₂(CO)₈, proceeds under mild conditions and involves both C-N and C-H bond activations. The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the aniline ring.

While direct cobalt-catalyzed C-H bromination of a pre-formed 2,7-dimethylquinoline ring is not a commonly reported method, the versatility of cobalt in C-H activation suggests its potential for such transformations with appropriate ligand and oxidant design. The functionalization of 8-methylquinolines through transition metal-catalyzed C(sp³)-H activation further highlights the potential for cobalt-catalyzed modifications of substituted quinolines. nih.gov

Rhodium- and Ruthenium-Catalyzed Annulations

Rhodium and ruthenium complexes are highly effective catalysts for C-H activation and annulation reactions, providing robust and atom-economical routes to complex heterocyclic structures like quinolines. nih.govnih.govrsc.org These methods often involve the use of directing groups to achieve high levels of regioselectivity.

Rhodium-Catalyzed Annulations:

Rhodium(III) catalysts, in particular, have been extensively used for the synthesis of isoquinolones and related heterocycles through the annulation of amides with alkynes. nih.gov The reaction typically proceeds via a C-H activation mechanism, where a directing group on the amide substrate facilitates the formation of a rhodacycle intermediate. This intermediate then undergoes migratory insertion of the alkyne, followed by reductive elimination to afford the annulated product. While often applied to the synthesis of isoquinolone scaffolds, the principles of rhodium-catalyzed C-H activation and annulation can be conceptually extended to the synthesis of quinoline frameworks from appropriately designed precursors.

Ruthenium-Catalyzed Annulations:

Ruthenium catalysts offer a complementary approach to quinoline synthesis. Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, for example, utilizes the 8-aminoquinolinyl moiety as a bidentate directing group to construct isoquinolone structures. nih.govacs.org This reaction demonstrates high regioselectivity with unsymmetrical alkynes and proceeds in the presence of a copper oxidant. nih.govacs.org

Another innovative ruthenium-catalyzed approach involves the amine exchange reaction between anilines and trialkylamines to afford 2,3-disubstituted quinolines. rsc.orglookchemmall.com This method, which uses a ruthenium catalyst in the presence of a tin co-catalyst, allows for the construction of the quinoline core from simple and readily available starting materials. Furthermore, ruthenium-catalyzed oxidative C-H activation and alkyne annulation using a quinoline-functionalized N-heterocyclic carbene (NHC) as a directing group has been reported, showcasing the utility of the quinoline moiety itself in guiding C-H functionalization. acs.org

The synthesis of substituted quinolines can also be achieved through ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils. mdpi.com This method provides an alternative pathway to functionalized quinoline derivatives.

Iridium-Catalyzed C-H Borylation as a Functionalization Route

Iridium-catalyzed C-H borylation has become a cornerstone of late-stage functionalization in organic synthesis, allowing for the direct introduction of a versatile boronic ester group onto a C-H bond. chemrxiv.org This transformation is particularly valuable for the functionalization of heterocycles like quinolines, as the resulting borylated intermediates can be readily converted into a wide array of other functional groups through subsequent cross-coupling reactions.

A significant study in this area demonstrated the iridium-catalyzed C-H borylation of 2,7-dimethylquinoline. researchgate.net The regioselectivity of this reaction is influenced by both steric and electronic factors. At room temperature, a degree of electronic selectivity is observed, leading to a mixture of the 5- and 4-borylated products. researchgate.net The preferential site of borylation often corresponds to the most sterically accessible and deshielded C-H bond. researchgate.net

The general conditions for iridium-catalyzed C-H borylation of quinolines typically involve an iridium precursor, such as [Ir(OMe)COD]₂, and a bipyridine-based ligand, with bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. The reaction is often carried out in an inert solvent like THF or cyclohexane.

Table 2: Regioselectivity in Iridium-Catalyzed Borylation of 2,7-Dimethylquinoline

| Product | Position of Borylation | Contributing Factors | Reference |

|---|---|---|---|

| 5-Boryl-2,7-dimethylquinoline | C5 | Steric accessibility, electronic effects | researchgate.net |

The resulting borylated 2,7-dimethylquinoline can then be subjected to various cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a wide range of substituents at the C4 or C5 position. This two-step sequence provides a powerful strategy for the synthesis of diverse 2,7-dimethylquinoline derivatives that would be difficult to access through classical methods. For instance, subsequent reaction of the borylated intermediate with 6-bromo-2-chloropyridine could potentially lead to the corresponding pyridyl-substituted dimethylquinoline. This highlights the synthetic utility of C-H borylation for creating complex molecular architectures. nih.govresearchgate.net

Visible-Light-Initiated Photocatalysis in Quinoline Synthesis

Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild reaction conditions. rsc.org This methodology has been successfully applied to the synthesis of quinolines and their derivatives, offering advantages such as high functional group tolerance and the avoidance of harsh reagents. rsc.orgmdpi.com

One notable application is the synthesis of substituted 2-alkylquinolines through the condensation of anilines and alkenyl ethers. rsc.org This reaction, mediated by a photoredox catalyst, proceeds under simple and mild conditions to afford the desired products in good yields. The mechanism typically involves the generation of a radical intermediate through a single-electron transfer (SET) process between the excited photocatalyst and one of the substrates. This radical then engages in a cascade of reactions, ultimately leading to the formation of the quinoline ring.

While the direct photocatalytic synthesis of this compound has not been specifically detailed, the principles of photoredox catalysis can be applied to the halogenation of quinoline scaffolds. For instance, visible-light-mediated halogenation of anilides and quinolines has been achieved using a Cu-MnO catalyst and an N-halosuccinimide as the halogen source. mdpi.com This method provides good regioselectivity for the mono-ortho-halogenation of anilide derivatives. mdpi.com

Furthermore, visible-light photoredox catalysis has been employed for the bromination of phenols and alkenes, showcasing the versatility of this approach for C-Br bond formation. beilstein-journals.org The generation of bromine radicals from a suitable bromine source under visible light irradiation allows for the functionalization of various organic molecules. The application of such a strategy to 2,7-dimethylquinoline could potentially lead to the desired 6-bromo derivative, although regioselectivity would be a key challenge to address.

Superacid-Catalyzed Routes to Substituted Quinolines

Superacid-catalyzed reactions provide a unique environment for chemical transformations, often enabling reactions that are not feasible under conventional acidic conditions. The extremely high acidity of superacids can generate highly reactive superelectrophilic intermediates, which can then undergo cyclization and rearrangement reactions to form complex molecular structures.

An efficient synthetic route to polysubstituted quinolines from vinylogous imines has been developed using superacids such as trifluoromethanesulfonic acid (TFA) or its anhydride (B1165640) (TFAA) as both the reaction medium and catalyst. mdpi.com This methodology facilitates the construction of the quinoline scaffold through the condensation of aromatic amines with α,β-unsaturated carbonyl compounds under superacidic conditions. The reaction offers high efficiency and is compatible with a broad range of functional groups.

The proposed mechanism involves the protonation of the vinylogous imine in the superacid medium to generate a dicationic superelectrophilic intermediate. This highly reactive species then undergoes an intramolecular cyclization onto the aromatic ring, followed by aromatization to yield the quinoline product. While this method has been demonstrated for a variety of substituted quinolines, its application to the synthesis of this compound would depend on the availability of the corresponding substituted vinylogous imine precursor.

Biocatalytic and Metal-Nanoparticle Catalysis for Quinoline Derivatives

Biocatalytic Approaches:

Biocatalysis offers a green and highly selective alternative for the synthesis of organic molecules. Enzymes can operate under mild conditions and often exhibit excellent chemo-, regio-, and stereoselectivity. In the context of quinoline synthesis, monoamine oxidase (MAO-N) has been employed for the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) into the corresponding aromatic quinoline derivatives. acs.org This enzymatic oxidation provides an efficient route to quinolines from their partially saturated precursors. The reaction scope of this biocatalytic aromatization is influenced by the substitution pattern on the THQ backbone, with electron-donating groups generally favoring the reaction. While this method was less effective for THQs bearing halogen substituents, it demonstrates the potential of enzymatic methods for the synthesis of quinoline scaffolds. acs.org

Metal-Nanoparticle Catalysis:

Metal nanoparticles (NPs) have garnered significant attention as catalysts due to their high surface-area-to-volume ratio and unique catalytic properties, often bridging the gap between homogeneous and heterogeneous catalysis. acs.orgdoaj.org Various metal nanoparticles, including those based on iron, copper, and zinc, have been successfully utilized in the synthesis of quinoline derivatives. acs.orgresearchgate.netnih.gov

For example, Fe₃O₄ nanoparticles have been employed as a catalyst in the four-component condensation reaction of aromatic aldehydes, cyclohexanone, malononitrile, and ammonium (B1175870) acetate (B1210297) to produce hexahydroquinoline derivatives. nih.gov Similarly, nano-CuO has been used to catalyze the synthesis of quinolines from 2-aminoacetophenones and dimethylacetylenedicarboxylate. acs.org These nanocatalysts often exhibit high activity, can be easily recovered and reused, and can facilitate reactions under environmentally benign conditions. acs.orgnih.gov The synthesis of quinolines using a Brønsted acid functionalized g-C₃N₄, a metal-free heterogeneous catalyst, has also been reported, highlighting the diverse range of nanomaterials applicable to quinoline synthesis. nih.gov

While the direct application of these specific nanocatalyst systems to the synthesis of this compound has not been detailed, the broad utility of metal nanoparticles in constructing the quinoline core suggests that this approach could be adapted for the synthesis of this target molecule, potentially through a one-pot, multi-component reaction strategy.

Multi-Component and Cascade Reaction Strategies for Quinoline Ring Assembly

Multi-component reactions (MCRs) and cascade (or domino) reactions have emerged as powerful tools in the synthesis of complex molecular architectures like quinolines from simple precursors in a single operation. units.itnih.gov These strategies are prized for their efficiency and atom economy, minimizing waste and purification steps. units.it

One notable multi-component approach involves the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes. acs.orgorganic-chemistry.org This catalyst- and additive-free method provides a rapid and efficient pathway to multiply substituted quinolines. The reaction proceeds through the formation of an N-arylnitrilium salt, which then undergoes cycloaddition with the alkyne to construct the quinoline core directly, avoiding a separate oxidation step. organic-chemistry.org Yields for this process can be as high as 83%. organic-chemistry.org

Another versatile strategy is the iron(III)-catalyzed three-component domino reaction between anilines, aldehydes, and nitroalkanes. rsc.org This one-pot synthesis proceeds in ambient air and offers high yields of substituted quinolines. The proposed mechanism involves a sequential aza-Henry reaction, followed by cyclization and denitration. rsc.org Gold-catalyzed cascade reactions have also been developed for the synthesis of 2-aryl-substituted quinolines from anilines bearing an acetal (B89532) moiety and aryl alkynes, proceeding via a formal [4+2]-cycloaddition. jst.go.jp

Carbocatalysis presents a metal-free alternative, where an oxidized active carbon promotes the cascade reaction between o-vinyl anilines and aldehydes. units.it This heterogeneous protocol involves condensation to an imine, followed by electrocyclization and subsequent dehydrogenation to furnish a diverse range of polysubstituted quinolines. units.it

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features |

| Three-Component Annulation | Aryl diazonium salt, nitrile, alkyne | Catalyst- and additive-free | Rapid, direct synthesis without oxidation. acs.orgorganic-chemistry.org |

| Iron-Catalyzed Domino Reaction | Aniline, aldehyde, nitroalkane | Iron(III) chloride | One-pot, high yields, operates in air. rsc.org |

| Gold-Catalyzed Cascade | Aniline with acetal, aryl alkyne | Cationic gold catalyst | Convergent synthesis of 2-arylquinolines. jst.go.jp |

| Carbocatalytic Cascade | o-Vinyl aniline, aldehyde | Oxidized active carbon | Metal-free, heterogeneous catalysis. units.it |

Specific Synthetic Routes to Dimethylquinolines and Brominated Analogues

The synthesis of specifically substituted quinolines, such as brominated dimethylquinolines, often relies on classical name reactions or tailored multi-step sequences.

Synthesis of 8-Bromo-2,6-dimethylquinoline (B1381944) via Cyclization Reactions

The synthesis of 8-bromo-2,6-dimethylquinoline has been reported, often as an intermediate for more complex molecules. researchgate.net While detailed experimental procedures can be proprietary, the general approach involves the cyclization of appropriately substituted anilines with carbonyl compounds. A common strategy is the Doebner-von Miller reaction, which utilizes an α,β-unsaturated aldehyde or ketone. For 8-bromo-2,6-dimethylquinoline, this would typically involve the reaction of 2-bromo-4-methylaniline (B145976) with crotonaldehyde (B89634).

A documented synthesis of the related 8-bromo-2-methylquinoline (B152758) involved refluxing 2-bromoaniline (B46623) with crotonaldehyde in the presence of hydrochloric acid, boric acid, and 2-bromonitrobenzene as an oxidizing agent, followed by the addition of zinc chloride. nih.gov This procedure yielded the product in 52.0% yield. nih.gov Adapting this method by starting with 2-bromo-4-methylaniline would be a logical route to 8-bromo-2,6-dimethylquinoline.

| Starting Aniline | Carbonyl Source | Key Reagents | Product | Yield |

| 2-Bromoaniline | Crotonaldehyde | HCl, Boric acid, ZnCl₂, 2-Bromonitrobenzene | 8-Bromo-2-methylquinoline | 52.0% nih.gov |

Strategies for 6-Bromo-2-methylquinoline and Related Structures

6-Bromo-2-methylquinoline, also known as 6-bromoquinaldine, is a valuable synthetic intermediate. scispace.comchemscene.com Its synthesis is often achieved through classical quinoline syntheses starting from 4-bromoaniline (B143363).

One established method involves heating 4-bromoaniline with paraldehyde (B1678423) and concentrated hydrochloric acid. scispace.com This approach falls under the broader category of the Doebner-von Miller reaction. Another route involves the cyclization of (2E)-N-(4-bromophenyl)-3-phenylacrylamide using aluminum chloride, followed by chlorination with phosphorus oxychloride to yield 6-bromo-2-chloroquinoline. guidechem.com The 2-chloro group can then be subjected to further transformations. A patent describes the synthesis of a 6-bromo-2-methoxy-quinoline derivative, highlighting the utility of these brominated scaffolds in medicinal chemistry. google.com The direct nitration of 6-bromoquinoline (B19933) has also been explored to introduce further functionality, leading to 6-bromo-5-nitroquinoline, which can undergo nucleophilic substitution reactions. semanticscholar.org

| Starting Material | Key Reagents | Product |

| 4-Bromoaniline | Paraldehyde, HCl | 6-Bromo-2-methylquinoline scispace.com |

| (2E)-N-(4-bromophenyl)-3-phenylacrylamide | AlCl₃, then POCl₃ | 6-Bromo-2-chloroquinoline guidechem.com |

| 6-Bromoquinoline | H₂SO₄, HNO₃ | 6-Bromo-5-nitroquinoline semanticscholar.org |

Application of Classical Quinoline Syntheses (e.g., Skraup, Doebner-Von Miller) for Substituted Analogues

The Skraup and Doebner-von Miller reactions are foundational methods for quinoline synthesis and remain highly relevant for preparing substituted analogues. researchgate.netnih.gov

The Skraup synthesis involves heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene (B124822) or arsenic acid). researchgate.netwikipedia.org The glycerol is first dehydrated to acrolein, which then reacts with the aniline. quimicaorganica.org This method is typically used to produce quinolines without substituents on the pyridine (B92270) ring. researchgate.net For example, reacting 4-bromoaniline under Skraup conditions would be a direct route to 6-bromoquinoline. Modifications, such as using substituted acroleins or vinyl ketones in place of glycerol, can introduce substituents to the hetero-ring. researchgate.net

The Doebner-von Miller reaction is a more versatile extension of the Skraup synthesis, reacting an aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. nih.govwikipedia.org This allows for the synthesis of a wider range of substituted quinolines. For instance, the reaction of an appropriately substituted aniline with crotonaldehyde (an α,β-unsaturated aldehyde) is a common method for producing 2-methylquinolines. nih.gov The reaction is often conducted in a two-phase system to minimize the acid-catalyzed polymerization of the carbonyl substrate, thereby improving yields. nih.govresearchgate.net This method is particularly suitable for the large-scale synthesis of quinolines. researchgate.net

| Synthesis | General Reactants | Key Features |

| Skraup | Aromatic amine, glycerol, H₂SO₄, oxidizing agent | Typically produces quinolines unsubstituted on the pyridine ring; can be a vigorous reaction. wikipedia.orgquimicaorganica.org |

| Doebner-von Miller | Aromatic amine, α,β-unsaturated carbonyl compound, acid catalyst | More versatile than the Skraup synthesis; allows for substitution on the pyridine ring. wikipedia.orgsynarchive.com |

Reaction Mechanisms and Mechanistic Insights into 6 Bromo 2,7 Dimethylquinoline Transformations

Elucidation of Bromination Reaction Mechanisms on Quinoline (B57606) Scaffolds

The introduction of a bromine atom onto a quinoline scaffold is a fundamental transformation. The position of bromination is heavily influenced by the electronic nature of the quinoline ring and the presence of activating or deactivating groups.

The bromination of quinoline typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. wikipedia.org The quinoline system consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The benzene ring (carbocycle) is more electron-rich compared to the pyridine ring, which is electron-deficient due to the electronegativity of the nitrogen atom. quimicaorganica.org Consequently, electrophilic attack preferentially occurs on the benzene portion of the molecule. quimicaorganica.orgreddit.com

In an SEAr reaction, an electrophile attacks the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. quora.com The stability of this intermediate determines the regioselectivity of the reaction. For the quinoline nucleus, electrophilic attack is favored at the C-5 and C-8 positions, as the positive charge in the resulting sigma complex can be effectively delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.orgquora.com

The general mechanism for the bromination of a quinoline scaffold can be summarized in the following steps:

Generation of the Electrophile: A bromine molecule (Br₂) is polarized by a Lewis acid catalyst (e.g., FeBr₃), creating a more potent electrophile (Br⁺).

Nucleophilic Attack: The electron-rich benzene ring of the quinoline attacks the electrophilic bromine atom, forming a sigma complex and breaking the aromaticity of the carbocyclic ring.

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated quinoline product.

The presence of activating groups (electron-donating groups) on the quinoline ring can increase the rate of reaction and influence the position of substitution, while deactivating groups (electron-withdrawing groups) have the opposite effect. wikipedia.org For 2,7-dimethylquinoline (B1584490), the two methyl groups are activating and direct electrophiles to ortho and para positions. However, the inherent reactivity of the quinoline ring system still strongly favors substitution on the carbocyclic ring at positions 5 and 8.

| Factor | Description | Effect on Reaction |

|---|---|---|

| Ring System Electronics | The benzene ring is more electron-rich than the pyridine ring. quimicaorganica.org | Directs electrophilic attack to the carbocyclic (benzene) ring. quimicaorganica.org |

| Intermediate Stability | Attack at C-5 and C-8 leads to more stable sigma complexes. quimicaorganica.orgquora.com | Favors substitution at the 5 and 8 positions. quimicaorganica.org |

| Substituent Effects | Electron-donating groups activate the ring; electron-withdrawing groups deactivate it. wikipedia.org | Affects reaction rate and can modify regioselectivity. |

| Catalyst | A Lewis acid like FeBr₃ polarizes the Br-Br bond. | Generates a stronger electrophile (Br⁺), facilitating the reaction. |

Mechanistic Understanding of Nucleophilic Substitution Reactions Involving Brominated Quinolines

The bromine atom on 6-bromo-2,7-dimethylquinoline serves as a good leaving group in nucleophilic substitution reactions. These reactions are critical for introducing a wide range of functional groups onto the quinoline core.

Aryl halides like this compound are generally unreactive towards classical SN1 and SN2 reactions due to the high energy of the aryl cation intermediate and the steric hindrance of the aromatic ring, respectively. wikipedia.orgchemistrysteps.com However, they can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.compressbooks.pub

The SNAr mechanism is a two-step addition-elimination process:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.compressbooks.pub This step is typically the rate-determining step. masterorganicchemistry.com

Elimination of the Leaving Group: The leaving group (in this case, bromide) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substitution product. pressbooks.pub

For the SNAr reaction to proceed efficiently, the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group is crucial. wikipedia.orgpressbooks.pub These groups stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first step. pressbooks.pubnih.gov In the case of this compound, the quinoline nitrogen itself acts as an electron-withdrawing group, which can facilitate nucleophilic attack, particularly when the ring is further activated. For instance, the presence of a nitro group on a quinoline scaffold significantly activates the bromo group for nucleophilic substitution. nih.gov

| Mechanism | Key Features | Substrate Requirement for Bromoquinolines |

|---|---|---|

| SEAr (Bromination) | Electrophilic attack, formation of a cationic intermediate (sigma complex). quora.com | Electron-rich quinoline ring, particularly the carbocycle. quimicaorganica.org |

| SNAr (Substitution) | Nucleophilic attack, formation of an anionic intermediate (Meisenheimer complex). chemistrysteps.compressbooks.pub | Electron-deficient quinoline ring, requires activation by electron-withdrawing groups ortho/para to the bromine. wikipedia.orgnih.gov |

Exploration of Cross-Coupling Reaction Mechanisms for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and they are widely applied to aryl bromides like this compound.

The Suzuki-Miyaura coupling is one of the most versatile methods for C-C bond formation, coupling an organoboron compound with an organic halide or triflate. mdpi.comresearchgate.net The reaction is catalyzed by a palladium(0) complex and requires a base. nih.gov

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: mdpi.comnih.govlibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (R¹-X, e.g., this compound), breaking the C-Br bond and inserting the palladium to form a Pd(II) intermediate (R¹-Pd(II)-X). nih.govnih.gov This step is often rate-limiting.

Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by the base, transfers its organic group (R²) to the palladium center, displacing the halide. This forms a new Pd(II) intermediate (R¹-Pd(II)-R²) and a boronate salt.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled together, forming the new C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.govnih.gov

The choice of ligands on the palladium catalyst is critical, as they influence the catalyst's stability and reactivity in both the oxidative addition and reductive elimination steps. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the rates of these key steps. nih.gov

While palladium is the most common catalyst for cross-coupling reactions, copper-promoted or catalyzed reactions also provide valuable pathways for C-C bond formation. Copper-catalyzed cross-coupling reactions, such as those involving organozinc reagents, can be effective for coupling with bromoalkynes. nih.gov

The mechanism of copper-catalyzed couplings can be more complex and varied than palladium-catalyzed reactions. A proposed general mechanism often involves:

Formation of an Organocopper Reagent: An organometallic reagent (e.g., organozinc) can transmetalate with a Cu(I) salt to form a more reactive organocopper species.

Oxidative Addition: The aryl bromide may undergo oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.

Reductive Elimination: The coupled product is released from the copper center, regenerating a catalytically active copper species.

Copper-promoted reactions can also be used for C-heteroatom bond formation, such as in the Chan-Lam coupling, which forms C-N, C-O, and C-S bonds using boronic acids. researchgate.net These alternative metal-catalyzed processes expand the synthetic utility of this compound, offering different reactivity profiles and substrate scopes compared to palladium-based methods.

Mechanisms of Oxidation and Reduction of Brominated Quinoline Systems

The oxidation and reduction of brominated quinoline systems, such as this compound, are fundamental transformations that can significantly alter the electronic properties and reactivity of the heterocyclic core. While specific mechanistic studies on this compound are not extensively documented, the general principles governing these reactions in related quinoline derivatives provide valuable insights.

Oxidation: The oxidation of the quinoline ring system can proceed through various mechanisms, often involving the nitrogen atom or the carbocyclic ring. One common oxidation reaction is the formation of N-oxides. For instance, the treatment of 6-bromoquinoline (B19933) with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of 6-bromoquinoline-1-oxide. This N-oxidation increases the electron density on the pyridine ring, which can, in turn, influence the regioselectivity of subsequent electrophilic substitution reactions. The presence of the electron-donating methyl groups at positions 2 and 7 in this compound would likely facilitate this N-oxidation process.

Further oxidation can lead to the dearomatization of the quinoline system. For example, the dehydrogenation of tetrahydroquinolines to form quinolines is an oxidative process. Studies on the N-bromosuccinimide (NBS)-mediated dehydrogenation of tetrahydroquinolines suggest a radical mechanism, where NBS acts as both an electrophile for bromination and an oxidant to achieve aromatization through a radical pathway. While this compound is already aromatic, this highlights the potential for radical-mediated oxidation under specific conditions.

Reduction: The reduction of brominated quinolines can target either the bromine substituent or the heterocyclic ring. The catalytic hydrogenation of the quinoline ring is a common reduction method, typically proceeding over a noble metal catalyst such as palladium or platinum. The precise mechanism involves the stepwise addition of hydrogen atoms to the unsaturated bonds of the quinoline nucleus. The substitution pattern, including the presence of the bromo and methyl groups, can influence the rate and regioselectivity of the hydrogenation.

Another important reduction reaction in substituted quinolines involves the transformation of nitro groups, if present. For example, the reduction of a nitro group on a bromoquinoline to an amino group is a key step in the synthesis of various functionalized quinolines. This reduction is often achieved using reducing agents like tin(II) chloride or catalytic hydrogenation. The mechanism typically involves a series of electron and proton transfer steps.

Detailed Analysis of Cycloaddition and Annulation Reaction Pathways

Cycloaddition and annulation reactions represent powerful strategies for the construction of complex polycyclic systems from quinoline scaffolds. While specific examples involving this compound are scarce, the general mechanistic pathways for these reactions in quinoline chemistry are well-established.

Cycloaddition Reactions: Quinolines can participate in various cycloaddition reactions, acting as either the diene or dienophile component, or undergoing dearomative cycloadditions. Photochemical [2+2] and [4+2] cycloadditions are known for quinolines. For example, the photochemical dearomative cycloaddition of quinolines with alkenes has been shown to proceed via a stepwise radical mechanism. This process is often initiated by photosensitization of a Lewis acid-complexed quinoline, followed by radical addition and subsequent cyclization. The presence of substituents on the quinoline ring, such as the bromo and methyl groups in this compound, would be expected to influence the stability of the radical intermediates and thus the efficiency and selectivity of the reaction.

Annulation Reactions: Annulation reactions involve the formation of a new ring fused to the existing quinoline framework. These reactions often proceed through a sequence of bond-forming events. For instance, the synthesis of quinolines can be achieved through the annulation of pyridines. While this describes the formation of the quinoline ring itself, similar strategies can be applied to build upon a pre-existing quinoline core. The mechanism of such annulation reactions typically involves the formation of key intermediates through processes like alkylation and intramolecular acylation, followed by cyclization and aromatization steps. The electronic nature and steric hindrance of the substituents on the this compound ring would play a crucial role in directing the course of these annulation reactions.

Investigation of Regioselectivity and Stereoselectivity in Reaction Pathways

The regioselectivity and stereoselectivity of reactions involving this compound are critical aspects that determine the structure of the final products. These selectivities are governed by a combination of electronic effects of the substituents, steric hindrance, and the nature of the reaction mechanism.

Regioselectivity: The substitution pattern of this compound, with a bromine atom at C6 and methyl groups at C2 and C7, creates a distinct electronic and steric environment that influences the regiochemical outcome of its reactions.

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents play a paramount role. The methyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The interplay of these effects, along with steric considerations, will determine the position of incoming electrophiles. For example, in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, regioselectivity has been observed at the C6 position of polybromoquinolines, indicating the preferential reactivity of the C-Br bond at this position.

Stereoselectivity: Stereoselectivity becomes a key consideration in reactions that create new chiral centers. For instance, in cycloaddition reactions, the relative orientation of the approaching reactants in the transition state dictates the stereochemistry of the product. In the case of the photochemical dearomative cycloaddition of quinolines, high diastereo- and regioselectivities have been reported, which can be tuned by varying reaction conditions and substitution patterns. The concerted nature of many cycloaddition reactions, such as the Diels-Alder reaction, ensures that the stereochemistry of the reactants is transferred to the products. While specific stereoselective reactions of this compound are not well-documented, it is anticipated that the steric bulk of the methyl groups could influence the facial selectivity of approaching reagents, leading to preferential formation of one stereoisomer over another.

Below is a table summarizing the expected regiochemical and stereochemical outcomes for hypothetical reactions of this compound based on general principles of quinoline chemistry.

| Reaction Type | Reagents | Expected Major Regioisomer(s) | Mechanistic Rationale for Regioselectivity | Potential for Stereoselectivity | Mechanistic Rationale for Stereoselectivity |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Substitution at C5 or C8 | The directing effects of the methyl and bromo groups, along with steric hindrance, will favor substitution at the available positions of the carbocyclic ring. | Not applicable | Aromatic substitution does not create a stereocenter. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Substitution at C6 | The C-Br bond is the site of oxidative addition to the palladium catalyst. | Not applicable | Cross-coupling does not create a new stereocenter on the quinoline ring. |

| [4+2] Cycloaddition (as diene) | Maleic anhydride (B1165640) | Addition across the carbocyclic ring | The benzene ring of the quinoline is more electron-rich and thus more reactive as a diene component. | High | The concerted mechanism of the Diels-Alder reaction leads to syn-addition. The facial selectivity would be influenced by the steric hindrance of the substituents. |

Advanced Characterization and Spectroscopic Analysis of 6 Bromo 2,7 Dimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, it is possible to map out the complete atomic framework of 6-Bromo-2,7-dimethylquinoline.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

While specific experimental spectra for this compound are not widely published, a detailed structural assignment can be predicted based on the known effects of substituents on the quinoline (B57606) ring system. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The protons on the quinoline core will appear as doublets and singlets, with their chemical shifts influenced by the bromine atom at the 6-position and the methyl groups at the 2- and 7-positions. The coupling constants (J-values) between adjacent protons would provide definitive evidence of their relative positions.

The ¹³C NMR spectrum would complement this by showing distinct resonances for each of the 11 carbon atoms in the molecule. The carbon atoms bonded to the bromine and nitrogen atoms, as well as the methyl-substituted carbons, would have characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.5 | 115 - 150 |

| C2-CH₃ | 2.5 - 3.0 | 20 - 25 |

| C7-CH₃ | 2.4 - 2.8 | 18 - 23 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to trace the connectivity of the protons on the quinoline ring, confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton, as it connects fragments identified by COSY and establishes the positions of quaternary carbons and substituents like the bromine atom and methyl groups. For instance, correlations from the methyl protons to the carbons of the quinoline ring would confirm their positions at C2 and C7.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Key vibrational modes expected for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the two methyl groups would be observed between 3000 and 2850 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the quinoline ring's carbon-carbon and carbon-nitrogen double bonds produce a series of characteristic bands in the 1650-1400 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending of the aromatic and methyl C-H bonds give rise to signals in the fingerprint region (below 1400 cm⁻¹).

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 |

| C=C / C=N Ring Stretch | 1650 - 1400 |

| CH₃ Bending | ~1450 and ~1375 |

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₀BrN), HR-MS would provide an experimentally measured mass that can be compared to the theoretically calculated exact mass.

The presence of a single bromine atom results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.

Calculated Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrN |

| Monoisotopic Mass (with ⁷⁹Br) | 235.00476 Da |

X-ray Diffraction Analysis for Single-Crystal Structure Determination

While a crystal structure for the closely related isomer 8-bromo-2-methylquinoline (B152758) has been reported, specific crystallographic data for this compound is not available in the searched literature. nih.gov If a suitable single crystal were analyzed, the data would yield:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). nih.gov

Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell. nih.gov

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). nih.gov

Atomic Coordinates: The precise x, y, and z coordinates of every atom in the molecule, which allows for the calculation of exact bond lengths and angles.

This information would definitively confirm the planar nature of the quinoline ring and the positions of the bromo and dimethyl substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insight into the electronic transitions within a molecule. The quinoline ring system is a chromophore that exhibits characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the quinoline core. The bromine atom and the two methyl groups act as auxochromes, which can cause shifts in the absorption wavelengths (either bathochromic or hypsochromic shifts) compared to the parent quinoline molecule. Analysis of these transitions helps to characterize the electronic properties of the compound.

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for this specific compound. Generating such an article would require fabricating data, which falls outside the scope of providing factual and verifiable information.

For context, computational studies on similar molecules include:

6-Bromo-2-methylquinoline : Structural and vibrational analyses have been performed using HF and DFT methods.

6-Bromo-5-nitroquinoline-1-oxide : DFT calculations have been used to investigate its molecular geometry, electronic properties (HOMO-LUMO), and charge density.

2-Chloroquinoline-3-carboxaldehyde : Quantum mechanical DFT approaches have been utilized for vibrational spectroscopy analysis.

While these studies demonstrate the application of the requested theoretical methods to the broader class of quinoline compounds, the specific quantitative results (such as optimized geometries, vibrational frequencies, and orbital energies) are unique to each molecule and cannot be extrapolated to this compound. Should peer-reviewed research on the computational investigation of this compound become available, this article can be generated.

Theoretical and Computational Investigations of 6 Bromo 2,7 Dimethylquinoline

Molecular Dynamics Simulations for Conformational Landscape Exploration

The conformational landscape of 6-Bromo-2,7-dimethylquinoline is largely defined by the rotational freedom of the two methyl groups attached to the rigid quinoline (B57606) core. The quinoline ring system itself is aromatic and therefore predominantly planar. However, minor puckering or deviations from planarity can occur, and MD simulations can quantify the extent of these fluctuations. The primary focus of a conformational analysis would be the torsional dynamics around the bonds connecting the methyl groups to the quinoline ring at positions C2 and C7.

An MD simulation for this purpose would typically be set up using a classical mechanics framework. The molecule would be described by a molecular mechanics force field, such as AMBER or CHARMM, which defines the potential energy of the system as a function of its atomic coordinates. The simulation would then solve Newton's equations of motion iteratively, tracking the trajectory of each atom over a set period, often on the scale of nanoseconds to microseconds. nih.gov By analyzing this trajectory, one can identify the most stable (low-energy) conformations and the pathways for transitioning between them.

Key parameters derived from such simulations include the distribution of dihedral angles, potential energy surfaces, and root-mean-square fluctuations (RMSF) of atomic positions. For this compound, the critical dihedral angles would be those describing the rotation of the methyl hydrogens relative to the plane of the quinoline ring. The energy barriers associated with the rotation of these methyl groups are of particular interest. Due to the differing steric environments at positions 2 and 7, the rotational barriers are expected to be distinct. The C2-methyl group is adjacent to the ring nitrogen, while the C7-methyl group is situated between two carbon-hydrogen bonds on the benzene (B151609) portion of the core.

The simulation would map the potential energy as a function of the rotation of these methyl groups. The resulting data can be used to construct a Ramachandran-like plot for these torsional angles, revealing the most energetically favorable orientations. It is expected that staggered conformations, which minimize steric clash with adjacent atoms on the ring, would be the most populated.

Below is a representative data table summarizing the expected findings from a molecular dynamics simulation aimed at exploring the conformational landscape of the methyl group rotations.

| Rotational Parameter | Dihedral Angle Definition | Predicted Low-Energy Conformations (Staggered) | Predicted Energy Barrier (kcal/mol) |

| C2-Methyl Rotation | H-C(methyl)-C2-N1 | ~60°, ~180°, ~300° | 2.5 - 3.5 |

| C7-Methyl Rotation | H-C(methyl)-C7-C8 | ~60°, ~180°, ~300° | 1.5 - 2.5 |

This table presents hypothetical, yet scientifically plausible, data based on typical rotational barriers for methyl groups on aromatic systems. The exact values would be determined from the simulation's potential energy surface.

The analysis would reveal that the C2-methyl group likely experiences a slightly higher rotational energy barrier due to its proximity to the lone pair of the nitrogen atom and the peri-hydrogen at C8, creating a more sterically hindered environment compared to the C7-methyl group. The simulation would also provide detailed information on the dynamic coupling, if any, between the motions of the two methyl groups and the bromine atom's influence on the local electronic structure and minor ring fluctuations. Ultimately, these computational investigations provide a detailed, dynamic picture of this compound, defining its accessible conformational states and the energetic landscape that governs its structural behavior.

Synthetic Applications and Derivatization Strategies for 6 Bromo 2,7 Dimethylquinoline

Utility as a Core Building Block in the Construction of Diverse Heterocyclic Systems

The quinoline (B57606) nucleus is a fundamental structural motif in a vast number of biologically active compounds and functional materials. 6-Bromo-2,7-dimethylquinoline serves as an excellent starting point for the synthesis of more complex, fused heterocyclic systems. The bromine atom at the 6-position provides a reactive handle for various cross-coupling and annulation reactions, allowing for the construction of polycyclic aromatic and heteroaromatic frameworks.

While specific examples detailing the direct use of this compound in the synthesis of fused systems like pyrazolo[4,3-c]quinolines or furo[3,2-c]quinolines are not extensively documented in readily available literature, the general synthetic strategies for these systems often rely on halo-substituted quinolines. For instance, the synthesis of pyrazolo[4,3-c]quinolines frequently involves the reaction of a hydrazine (B178648) derivative with a suitably functionalized quinoline, where a halogen can act as a leaving group or a site for further manipulation to facilitate cyclization. Similarly, the construction of the furo[3,2-c]quinoline (B8618731) core can be envisioned through intramolecular cyclization strategies starting from a quinoline bearing an appropriate oxygen-containing side chain, the introduction of which can be facilitated by the bromo-substituent. The presence of the methyl groups at the 2- and 7-positions can influence the reactivity and solubility of the molecule and its derivatives, and may also play a role in directing the regioselectivity of certain reactions.

Precursor for the Introduction of Diverse Functional Groups onto the Quinoline Core

The bromine atom at the 6-position of 2,7-dimethylquinoline (B1584490) is the key to its utility as a precursor for a variety of functionalized quinoline derivatives. This halogen atom can be readily displaced or transformed through a range of modern synthetic methodologies, enabling the introduction of cyano, methoxy (B1213986), phenyl, and amino groups, as well as the formation of carboxamide and organometallic derivatives.

Synthesis of Cyano-, Methoxy-, Phenyl-, and Amino-Substituted Quinolines

The conversion of the bromo-substituent to other key functional groups is a cornerstone of the synthetic utility of this compound. These transformations provide access to a diverse library of substituted quinolines with varied electronic and steric properties, which are valuable for structure-activity relationship studies in medicinal chemistry and for tuning the properties of materials.

Cyano-Substituted Quinolines: The introduction of a cyano group can be achieved through well-established methods such as the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a cyanide source, typically copper(I) cyanide. This reaction would convert this compound into 6-cyano-2,7-dimethylquinoline.

Methoxy-Substituted Quinolines: The synthesis of methoxy-substituted quinolines from their bromo-counterparts can be accomplished via nucleophilic aromatic substitution or through transition metal-catalyzed etherification reactions, such as the Ullmann condensation, using sodium methoxide.

Phenyl-Substituted Quinolines: The formation of a carbon-carbon bond to introduce a phenyl group is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction would involve the coupling of this compound with phenylboronic acid or its derivatives in the presence of a palladium catalyst and a base.

Amino-Substituted Quinolines: The introduction of an amino group can be carried out using palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the coupling of this compound with a variety of amines, including ammonia (B1221849) equivalents, to yield 6-amino-2,7-dimethylquinoline and its N-substituted derivatives.

Formation of Quinoline Carboxamide Derivatives

The conversion of the bromo-substituent to a carboxamide functionality significantly expands the synthetic utility of this compound, providing access to a class of compounds with important biological activities. A primary method for this transformation is palladium-catalyzed aminocarbonylation. This reaction involves the introduction of a carbonyl group from carbon monoxide and subsequent reaction with an amine to form the amide bond.

The general scheme for the synthesis of 2,7-dimethylquinoline-6-carboxamide derivatives from this compound would involve reacting the bromo-quinoline with carbon monoxide and a suitable primary or secondary amine in the presence of a palladium catalyst and a base. The choice of ligands for the palladium catalyst can be crucial in controlling the selectivity and efficiency of the reaction. For instance, the use of bidentate phosphine (B1218219) ligands like Xantphos has been shown to be effective in the aminocarbonylation of other haloquinolines.

A plausible synthetic route, based on analogous transformations of other 6-bromoquinolines, would be the lithiation of this compound followed by quenching with carbon dioxide to form the corresponding carboxylic acid. Subsequent activation of the carboxylic acid (e.g., to an acyl chloride) and reaction with an amine would also yield the desired carboxamide.

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. n-BuLi or Mg; 2. CO2; 3. SOCl2 or other activating agent; 4. R1R2NH | N,N-Disubstituted-2,7-dimethylquinoline-6-carboxamide |

| This compound | CO, R1R2NH, Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base | N,N-Disubstituted-2,7-dimethylquinoline-6-carboxamide |

Preparation of Ferrocenyl-Substituted Quinolines and Other Organometallic Derivatives

The bromo-substituent on the 2,7-dimethylquinoline core serves as a convenient attachment point for the synthesis of organometallic derivatives, including those containing ferrocene (B1249389). The unique electronic and structural properties of ferrocene make its incorporation into heterocyclic scaffolds an area of significant interest for applications in catalysis, materials science, and medicinal chemistry.

The synthesis of ferrocenyl-substituted quinolines can be achieved through various cross-coupling reactions. A common approach is the palladium-catalyzed Suzuki or Sonogashira coupling. For instance, the reaction of this compound with a ferrocenylboronic acid derivative (in a Suzuki coupling) or with ethynylferrocene (B1143415) (in a Sonogashira coupling followed by reduction if the direct linkage is desired) would yield the corresponding ferrocenyl-substituted quinoline.

Furthermore, the bromine atom can be utilized to prepare other organometallic quinoline derivatives through reactions such as lithiation followed by quenching with a metal halide (e.g., ZnCl2, SnCl4), or through direct oxidative addition to a low-valent metal complex. These organometallic intermediates can then be used in a variety of subsequent transformations.

Integration into Multi-Step Organic Synthesis Pathways

The versatility of this compound as a synthetic intermediate makes it a valuable component in multi-step organic synthesis pathways aimed at the preparation of complex target molecules. The ability to selectively functionalize the 6-position allows for the strategic introduction of various groups that can either be part of the final molecular architecture or serve as handles for subsequent transformations.

For example, in the synthesis of a complex pharmaceutical agent or a functional material, the 2,7-dimethylquinoline core might be introduced early in the synthetic sequence via this compound. The bromine atom can be carried through several synthetic steps and then converted to a desired functionality at a later stage. This strategy allows for the late-stage diversification of molecular scaffolds, which is a powerful approach in drug discovery for generating libraries of related compounds for biological screening.

The functional groups introduced at the 6-position, such as amino, carboxyl, or hydroxyl groups (derived from the bromo-precursor), can also serve as points for further elaboration, such as the attachment of peptide chains, sugar moieties, or other complex fragments. The stability of the quinoline ring system under a variety of reaction conditions further enhances the utility of this compound as a reliable building block in extended synthetic sequences.

Future Directions and Emerging Research Avenues in 6 Bromo 2,7 Dimethylquinoline Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods that often involve harsh conditions, hazardous reagents, and significant waste generation. The future of synthesizing 6-Bromo-2,7-dimethylquinoline lies in the adoption of green and novel synthetic protocols that prioritize sustainability, efficiency, and safety. nih.gov

Recent advances have demonstrated the power of green chemistry in quinoline synthesis, utilizing eco-friendly solvents like ethanol, water, or 2,2,2-trifluoroethanol (B45653) (TFE), which can significantly reduce the environmental impact. researchgate.nettandfonline.combohrium.com One promising avenue is the adaptation of multicomponent reactions (MCRs), which allow for the construction of complex molecules like quinolines in a single step from simple precursors, thereby improving atom economy and reducing waste. researchgate.netbohrium.com

Future research could focus on developing a one-pot synthesis for this compound using readily available starting materials. Methodologies employing reusable catalysts, such as solid acids (e.g., Amberlyst-15) or metal-organic frameworks, could offer pathways to more sustainable processes. tandfonline.com Furthermore, the use of alternative energy sources like microwave irradiation and ultrasonication has been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic compounds, presenting a viable strategy for optimizing the production of this target molecule. tandfonline.comnih.gov